molecular formula C23H16F4 B8495232 1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)phenanthrene CAS No. 326795-86-2

1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)phenanthrene

Cat. No. B8495232
Key on ui cas rn: 326795-86-2
M. Wt: 368.4 g/mol
InChI Key: XKYFXUXFMKJBCK-UHFFFAOYSA-N
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Patent
US07067179B1

Procedure details

8-fluoro-2-propyl-7-(3,4,5-trifluorophenyl)-9,10-dihydrophenanthrene produced in Example 1 was dissolved in benzene, NBS (N-bromosuccinimide) and AIBN (2,2-azobis isobutyronitrile) were added, and the temperature was gradually raised to benzene reflux temperature. Stirring was then continued for a further 2 hours, before water was added and the reaction halted, and the organic layer was then separated. The aqueous layer was extracted with toluene and this extract was combined with the organic layer, which was then washed with water and a saturated aqueous solution of sodium chloride, before being dried over anhydrous sodium sulfate. The solvent was removed by evaporation and the whole crude product was dissolved in ethyl acetate, and 5% palladium/carbon (wet) was then added, and the mixture was stirred in an autoclave under a hydrogen pressure of 4 Kg/cm2. After 5 hours stirring at room temperature, the catalyst was removed by filtration through celite, and the solvent was then removed by evaporation. The crude product was purified by silica gel column chromatography (hexane) and then recrystallized 3 times from ethanol to yield 8-fluoro-2-propyl-7-(3,4,5-trifluorophenyl)phenanthrene.
Name
8-fluoro-2-propyl-7-(3,4,5-trifluorophenyl)-9,10-dihydrophenanthrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
AIBN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:19]2[CH:24]=[C:23]([F:25])[C:22]([F:26])=[C:21]([F:27])[CH:20]=2)=[CH:4][CH:5]=[C:6]2[C:15]=1[CH2:14][CH2:13][C:12]1[CH:11]=[C:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[CH:8][C:7]2=1.BrN1C(=O)CCC1=O.O>C1C=CC=CC=1>[F:1][C:2]1[C:3]([C:19]2[CH:24]=[C:23]([F:25])[C:22]([F:26])=[C:21]([F:27])[CH:20]=2)=[CH:4][CH:5]=[C:6]2[C:15]=1[CH:14]=[CH:13][C:12]1[CH:11]=[C:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[CH:8][C:7]2=1

Inputs

Step One
Name
8-fluoro-2-propyl-7-(3,4,5-trifluorophenyl)-9,10-dihydrophenanthrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=CC=C2C=3C=CC(=CC3CCC12)CCC)C1=CC(=C(C(=C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
AIBN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene
WASH
Type
WASH
Details
was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, before being dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the whole crude product was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
5% palladium/carbon (wet) was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred in an autoclave under a hydrogen pressure of 4 Kg/cm2
STIRRING
Type
STIRRING
Details
After 5 hours stirring at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized 3 times from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC=C2C=3C=CC(=CC3C=CC12)CCC)C1=CC(=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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